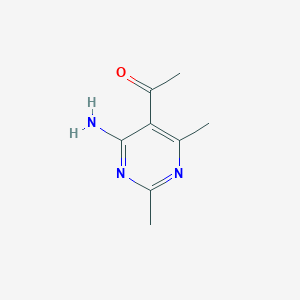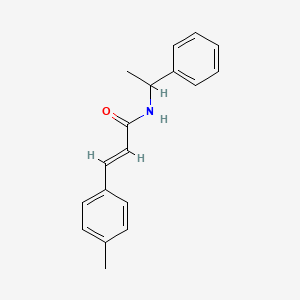
3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the acrylamide family and has been found to possess unique properties that make it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide is not yet fully understood. However, research has shown that this compound acts by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to possess neuroprotective properties that may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of certain genes that are involved in cancer cell growth and proliferation. Additionally, this compound has been found to possess antioxidant and anti-inflammatory properties that may be beneficial in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. Additionally, this compound has been found to exhibit low toxicity, making it a safe candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its high cost and the complex synthesis process required to produce it.
Orientations Futures
There are a number of potential future directions for research on 3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide. One area of interest is the development of new anti-cancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, research is needed to optimize the synthesis process for this compound and reduce its cost, making it more accessible for further investigation.
Méthodes De Synthèse
The synthesis of 3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide is a complex process that requires specialized equipment and expertise. The most commonly used method for synthesizing this compound involves the reaction of 4-methylacetophenone and N-phenylethylamine with acryloyl chloride in the presence of a catalyst.
Applications De Recherche Scientifique
The potential applications of 3-(4-methylphenyl)-N-(1-phenylethyl)acrylamide in scientific research are vast. This compound has been found to exhibit significant activity against a variety of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. Additionally, research has shown that this compound has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-8-10-16(11-9-14)12-13-18(20)19-15(2)17-6-4-3-5-7-17/h3-13,15H,1-2H3,(H,19,20)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVLFRPQQUCSIR-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5433960.png)
![1'-[(5-methoxy-4-oxo-1,4-dihydropyridin-2-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5433965.png)
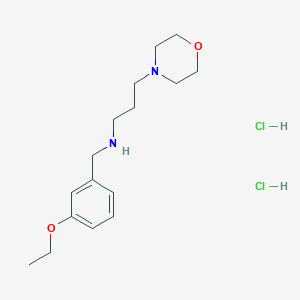
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5433969.png)
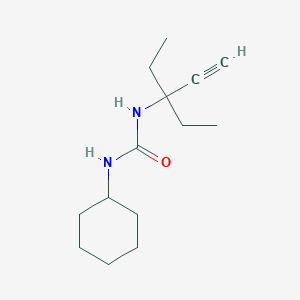
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-quinolinol](/img/structure/B5433980.png)
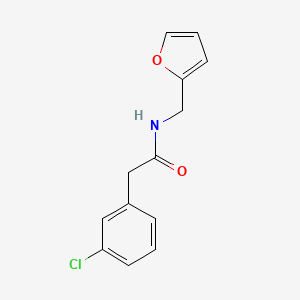
![N-[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-pyridinamine](/img/structure/B5433989.png)
![N-(2-{[(4-fluorobenzyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5433999.png)
![2-({[1-(2,3-difluoro-6-methoxybenzyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5434029.png)
![methyl 2-[5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5434045.png)
![6-{2-[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]-1H-imidazol-1-yl}-1H-indazole](/img/structure/B5434052.png)
![1-(2-phenylethyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5434053.png)
